5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with chlorophenyl and dimethoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Medicine
Medically, the compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core through the cyclization of hydrazines with 1,3-diketones. The chlorophenyl and dichlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, reducing the formation of by-products and improving scalability. Catalysts and automated systems are often employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, resulting in various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced pyrazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group, resulting in different reactivity and applications.
1-(2,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Differently substituted pyrazole, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of both chlorophenyl and dimethoxyphenyl groups in 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide imparts unique electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3O3/c1-32-15-8-10-23(33-2)19(12-15)28-24(31)20-13-22(16-5-3-4-6-17(16)26)30(29-20)21-9-7-14(25)11-18(21)27/h3-13H,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRJXJMSAQFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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